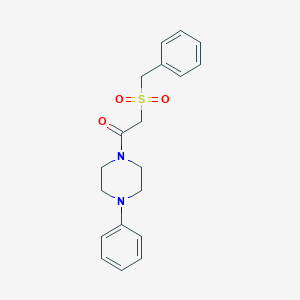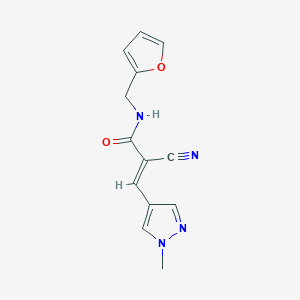
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been found to possess various biological activities, including anti-inflammatory and antitumor properties.
Mechanism Of Action
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses and cell survival. It has also been suggested that it may act by inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Biochemical And Physiological Effects
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and DNA fragmentation.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide in lab experiments include its ability to inhibit the production of inflammatory cytokines and chemokines and induce apoptosis in cancer cells. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, including its effects on the regulation of gene expression and signal transduction pathways. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been reported in the literature. One of the methods involves the reaction of furan-2-carbaldehyde, 1-methyl-4-pyrazolecarboxylic acid, and ethyl cyanoacetate in the presence of triethylamine and acetic anhydride. The reaction mixture is then heated under reflux for several hours to give the desired product. Another method involves the reaction of furan-2-carboxaldehyde, 1-methyl-4-pyrazolecarboxylic acid, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then heated under reflux for several hours to give the desired product.
Scientific Research Applications
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been found to possess various biological activities, including anti-inflammatory and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells.
properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-9-10(7-16-17)5-11(6-14)13(18)15-8-12-3-2-4-19-12/h2-5,7,9H,8H2,1H3,(H,15,18)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMZARKPCNZHJ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[(furan-2-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
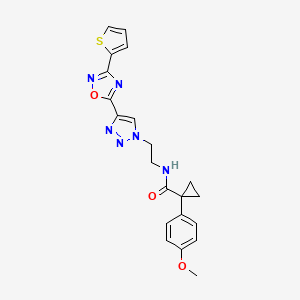
![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
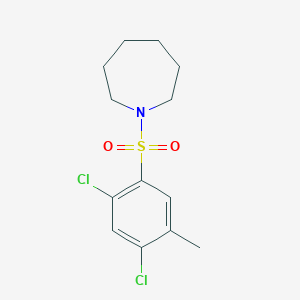
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)
![2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2723250.png)
![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)
![N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723252.png)

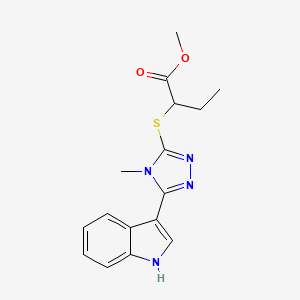
![[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2723257.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2723258.png)
